1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid
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Overview
Description
1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]-6-sulfonic acid is a photochromic compound that exhibits reversible changes in color upon exposure to light. This compound belongs to the class of spiropyrans, which are known for their ability to switch between two isomeric forms with distinct optical properties. The closed-ring spiropyran form can be converted into the open-ring merocyanine form upon UV irradiation .
Preparation Methods
The synthesis of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]-6-sulfonic acid involves the reaction of 1,3,3-trimethyl-2-methylene-5-nitroindoline with the corresponding salicylaldehyde derivatives . The reaction is typically carried out in absolute ethanol under reflux conditions for about one hour . The resulting product is then filtered and washed with cold ethanol to obtain the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]-6-sulfonic acid undergoes various types of chemical reactions, including:
Photochromic Reactions: The compound can switch between its spiropyran and merocyanine forms upon exposure to UV light.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can alter its optical properties.
Substitution Reactions: The presence of reactive substituents allows for substitution reactions with various reagents.
Common reagents used in these reactions include UV light for photochromic switching, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]-6-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a photochromic switch in various chemical reactions and studies.
Biology: Employed in the development of photoresponsive biomolecules and sensors.
Medicine: Investigated for potential use in drug delivery systems and photopharmacology.
Industry: Utilized in the production of photochromic lenses, optical memory devices, and displays.
Mechanism of Action
The mechanism of action of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]-6-sulfonic acid involves the reversible switching between its spiropyran and merocyanine forms upon exposure to UV light . This process is driven by the absorption of light, which induces a conformational change in the molecule. The molecular targets and pathways involved in this process include the chromophore groups within the compound that absorb light and undergo structural changes .
Comparison with Similar Compounds
1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]-6-sulfonic acid can be compared with other similar compounds, such as:
1,3,3-Trimethylspiro[indoline-2,2’-benzopyran]: Another photochromic compound with similar switching properties.
Spiropyran 5,6’-dichloro-1,3,3-trimethylspiro[indoline-2,2’-2H-pyrano[3,2-h]quinoline]: Used for analyte sensing and has distinct optical properties.
The uniqueness of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indoline]-6-sulfonic acid lies in its specific substituents and the resulting photochromic behavior, which can be tailored for various applications.
Properties
Molecular Formula |
C19H19NO4S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-sulfonic acid |
InChI |
InChI=1S/C19H19NO4S/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-12-14(25(21,22)23)8-9-17(13)24-19/h4-12H,1-3H3,(H,21,22,23) |
InChI Key |
MNMJLUVBDVNUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)S(=O)(=O)O)C)C |
Origin of Product |
United States |
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